molecular formula C18H18ClN3O B058531 2-(tert-Butyl)-6-(5-chloro-2H-benzo[d][1,2,3]triazol-2-yl)-4-vinylphenol CAS No. 124883-10-9

2-(tert-Butyl)-6-(5-chloro-2H-benzo[d][1,2,3]triazol-2-yl)-4-vinylphenol

Cat. No.: B058531
CAS No.: 124883-10-9
M. Wt: 327.8 g/mol
InChI Key: UNWOQCDCGCSPSN-UHFFFAOYSA-N
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Description

2-(tert-Butyl)-6-(5-chloro-2H-benzo[d][1,2,3]triazol-2-yl)-4-vinylphenol is a chemical reagent of interest in materials science and polymer research. The integration of a benzotriazole moiety, known for its UV-absorbing properties in analogous compounds , with a vinyl functional group suggests potential application in the development of novel polymeric materials. The vinyl group can undergo various polymerization reactions, allowing researchers to covalently incorporate this molecule into polymer backbones or networks. This may enable the creation of materials with enhanced light stability, where the compound acts as a built-in, non-migrating UV stabilizer. Its research value lies in its utility as a specialized monomer or additive for synthesizing advanced organic materials with tailored photoprotective characteristics, offering a pathway to improve the durability and performance of coatings, plastics, and other synthetic systems . The product is supplied for laboratory research and development purposes.

Properties

IUPAC Name

2-tert-butyl-6-(5-chlorobenzotriazol-2-yl)-4-ethenylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClN3O/c1-5-11-8-13(18(2,3)4)17(23)16(9-11)22-20-14-7-6-12(19)10-15(14)21-22/h5-10,23H,1H2,2-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNWOQCDCGCSPSN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=C(C(=CC(=C1)C=C)N2N=C3C=CC(=CC3=N2)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70578322
Record name 2-tert-Butyl-6-(5-chloro-2H-benzotriazol-2-yl)-4-ethenylphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70578322
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

327.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

124883-10-9
Record name 2-tert-Butyl-6-(5-chloro-2H-benzotriazol-2-yl)-4-ethenylphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70578322
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Preparation of 2-tert-Butyl-4-vinylphenol

The synthesis begins with the alkylation of phenol to introduce the tert-butyl group. Industrially, this is achieved via Friedel-Crafts alkylation using isobutylene in the presence of sulfuric acid at 70°C. Subsequent vinylation is performed through a Heck reaction or palladium-catalyzed coupling with vinyl chloride, yielding 2-tert-butyl-4-vinylphenol.

Key parameters :

  • Catalyst : H₂SO₄ (5–10 mol%) for alkylation.

  • Temperature : 70°C for alkylation; 80–100°C for vinylation.

  • Yield : 75–85% after distillation.

Diazotization of 5-Chloro-2-nitroaniline

The diazonium salt precursor is prepared by treating 5-chloro-2-nitroaniline with sodium nitrite (NaNO₂) in concentrated sulfuric acid at 0–5°C. This method, as described in US Patent 6,605,727B2, replaces hydrochloric acid with sulfuric acid to enhance safety and reduce side reactions.

Reaction conditions :

  • Molar ratio : 1:1.2 (5-chloro-2-nitroaniline : NaNO₂).

  • Solvent : Biphasic system (water/1,2-dichloroethane).

  • Yield : >90%.

Coupling Reaction to Form the Azo Intermediate

The diazonium salt is coupled with 2-tert-butyl-4-vinylphenol in a sodium hydroxide-methanol solution at 0–5°C. The reaction proceeds via electrophilic aromatic substitution, with the diazonium group attaching para to the phenolic hydroxyl group.

Optimization insights :

  • pH : Maintained at 10–12 to deprotonate the phenol.

  • Solvent : Methanol-water (3:1 v/v) improves solubility.

  • Yield : 80–88%.

Reduction and Cyclization to Benzotriazole

The azo intermediate is reduced using zinc powder in ethanol at 40–45°C. This step concurrently reduces the nitro group to an amine and facilitates cyclization to form the benzotriazole ring.

Critical factors :

  • Reductant : Zinc powder (3 equiv).

  • Temperature : 40–45°C to prevent over-reduction.

  • Yield : 70–75%.

Purification and Characterization

The crude product is recrystallized from ethyl acetate to achieve >98% purity. Analytical confirmation includes:

  • Melting point : 152–154°C (similar analog data).

  • Spectroscopy :

    • ¹H NMR (CDCl₃): δ 7.8 (d, 1H, triazole-H), 6.9–7.2 (m, aromatic-H), 5.2–5.6 (m, vinyl-H).

    • IR : Peaks at 3250 cm⁻¹ (O-H), 1630 cm⁻¹ (C=C).

Comparative Analysis of Synthetic Routes

Parameter Traditional Method Patent Method
Diazotization acidHClH₂SO₄
Coupling solventMethanol-waterBiphasic (H₂O/CH₂Cl₂)
Reduction agentZinc powderSodium dithionite
Overall yield55–60%70–75%
Purity95–98%>99%

The patent route offers superior yield and purity by employing a one-pot process and safer reagents.

Industrial-Scale Considerations

  • Safety : Replacement of HCl with H₂SO₄ minimizes chlorine gas emissions.

  • Cost efficiency : Biphasic solvents reduce waste and enable reagent recovery.

  • Scalability : Continuous-flow systems are recommended for diazotization to handle exothermic reactions .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The phenolic group can undergo oxidation to form quinones or other oxidized derivatives.

    Reduction: The triazole ring can be reduced under specific conditions to form dihydro derivatives.

    Substitution: The chlorine atom can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.

    Coupling Reactions: The vinyl group can participate in various coupling reactions, such as Heck or Suzuki couplings, to form more complex structures.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles like sodium azide or thiourea.

    Coupling Reactions: Palladium catalysts with appropriate ligands and bases.

Major Products

    Oxidation: Quinones or phenolic ethers.

    Reduction: Dihydrotriazoles.

    Substitution: Various substituted triazoles.

    Coupling Reactions: Complex aromatic compounds with extended conjugation.

Scientific Research Applications

Chemistry

In chemistry, 2-(tert-Butyl)-6-(5-chloro-2H-benzo[d][1,2,3]triazol-2-yl)-4-vinylphenol is used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.

Biology

The compound’s potential biological activity is of interest for drug discovery. The triazole moiety is known for its bioactivity, and derivatives of this compound could be explored for antimicrobial, antifungal, or anticancer properties.

Medicine

In medicine, derivatives of this compound might be investigated for their therapeutic potential. The phenolic and triazole functionalities are common in many pharmacologically active molecules.

Industry

In industry, this compound could be used in the development of new materials, such as polymers or coatings, due to its stability and functional groups that allow for further chemical modifications.

Mechanism of Action

The mechanism of action of 2-(tert-Butyl)-6-(5-chloro-2H-benzo[d][1,2,3]triazol-2-yl)-4-vinylphenol would depend on its specific application. In biological systems, it might interact with enzymes or receptors, modulating their activity. The triazole ring can act as a bioisostere for amides, potentially inhibiting enzymes by mimicking natural substrates.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare the target compound with structurally and functionally related benzotriazole derivatives:

Compound Substituents Molecular Weight (g/mol) UV λmax (nm) Key Applications Thermal Stability (°C)
2-(tert-Butyl)-6-(5-chloro-2H-benzo[d][1,2,3]triazol-2-yl)-4-vinylphenol (CAS: 124883-10-9) tert-butyl (C-2), 5-chloro-benzotriazole (C-6), vinyl (C-4) 314.79 340–370 Vinyl polymers, optical lenses, high-temperature coatings >250
UV-326 (2-(tert-Butyl)-6-(5-chloro-2H-benzo[d][1,2,3]triazol-2-yl)-4-methylphenol) (CAS: 3896-11-5) tert-butyl (C-2), 5-chloro-benzotriazole (C-6), methyl (C-4) 315.80 335–365 Polyolefins, automotive coatings, adhesives 220–240
2-(5-Chloro-2H-benzotriazol-2-yl)-4-methyl-6-(2-methylallyl)phenol (oMTP) (CAS: 2170-38-9) methylallyl (C-6), methyl (C-4), 5-chloro-benzotriazole (C-2) 313.78 330–360 Intraocular lenses (IOLs), medical-grade silicones 200–220
2,4-Di-tert-butyl-6-(5-chloro-2H-benzo[d][1,2,3]triazol-2-yl)phenol (CAS: 3864-99-1) tert-butyl (C-2 and C-4), 5-chloro-benzotriazole (C-6) 357.89 345–375 High-performance polymers, aerospace materials >300
2-(2H-Benzo[d][1,2,3]triazol-2-yl)-6-(sec-butyl)-4-(tert-butyl)phenol (CAS: 36437-37-3) sec-butyl (C-6), tert-butyl (C-4), benzotriazole (C-2) 323.85 325–355 Industrial lubricants, UV-curable resins 180–200

Key Findings

Structural Influence on UV Absorption :

  • The vinyl group in the target compound extends π-conjugation compared to UV-326’s methyl group, slightly red-shifting its absorption to 340–370 nm .
  • Di-tert-butyl substitution (CAS: 3864-99-1) further broadens absorption to 345–375 nm due to increased steric hindrance and electron donation .

Thermal Stability :

  • The di-tert-butyl analog (CAS: 3864-99-1) exhibits the highest thermal stability (>300°C), ideal for aerospace applications .
  • The target compound’s vinyl group improves thermal resistance (>250°C) over UV-326 (220–240°C), enhancing suitability for high-temperature processing .

Solubility and Compatibility: oMTP (CAS: 2170-38-9) demonstrates superior solubility in silicones and medical-grade polymers due to its methylallyl group . The sec-butyl/tert-butyl combination (CAS: 36437-37-3) enhances compatibility with non-polar matrices like lubricants .

Application-Specific Performance: The target compound’s vinyl group enables covalent bonding with vinyl monomers during polymerization, reducing leaching in flexible PVC . UV-326 remains the industry standard for cost-effective UV stabilization in polyolefins .

Biological Activity

2-(tert-Butyl)-6-(5-chloro-2H-benzo[d][1,2,3]triazol-2-yl)-4-vinylphenol, commonly referred to as a benzotriazole derivative, is a compound of significant interest due to its biological activities. This article explores its biological properties, including its potential applications in pharmaceuticals and cosmetics, and summarizes relevant research findings.

  • Molecular Formula : C20H24ClN3O
  • Molecular Weight : 357.88 g/mol
  • CAS Number : 3864-99-1
  • Structure : The compound features a benzotriazole moiety which is known for its UV absorption properties.

Antiviral Activity

Research has indicated that benzotriazole derivatives exhibit antiviral properties. For instance, compounds similar to this compound have shown activity against hantaviruses. A study highlighted that certain derivatives exhibited an EC50 value of 4 µM against Hantaan virus (HTNV), indicating potent antiviral effects compared to ribavirin (RBV) .

Antibacterial Activity

Benzotriazoles are also noted for their antibacterial properties. The compound's structural characteristics allow it to interact with bacterial cell membranes effectively. In vitro studies have demonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) .

Table 1: Antibacterial Activity of Related Benzotriazole Derivatives

CompoundTarget BacteriaMIC (µg/mL)
Benzotriazole AMRSA12.5 - 25
Benzotriazole BE. coli15 - 30
2-(tert-butyl)-6-(5-chloro...)Pseudomonas aeruginosaTBD

Antiprotozoal Activity

The compound has also been evaluated for its antiprotozoal activity. Studies have shown that related benzotriazoles can inhibit the growth of Acanthamoeba castellanii, a pathogen associated with severe infections in humans. The effectiveness of these compounds suggests potential therapeutic applications in treating protozoal infections .

The biological activities of benzotriazoles like this compound are largely attributed to their ability to interfere with nucleic acid synthesis and protein function in pathogens. The presence of chlorine and bulky tert-butyl groups enhances their lipophilicity, facilitating membrane penetration and interaction with cellular targets.

Case Studies

  • Antiviral Efficacy Against Hantavirus :
    In a controlled study, derivatives of benzotriazoles were tested for their ability to reduce viral loads in infected cell cultures. The results indicated that specific substitutions on the benzotriazole ring significantly influenced antiviral potency.
  • Antimicrobial Testing :
    A series of benzotriazole derivatives were assessed against various bacterial strains in vitro. The study found that modifications in the side chains led to varying degrees of efficacy against resistant strains, highlighting the importance of chemical structure in biological activity .

Q & A

Q. What are the key structural features of 2-(tert-Butyl)-6-(5-chloro-2H-benzo[d][1,2,3]triazol-2-yl)-4-vinylphenol, and how do they influence its stability and reactivity?

The compound features a phenolic backbone substituted with a tert-butyl group, a vinyl group, and a benzotriazole moiety containing a chlorine atom. The tert-butyl group enhances steric hindrance, improving thermal stability, while the chlorine atom on the benzotriazole ring increases electron-withdrawing effects, influencing UV absorption properties. The vinyl group introduces potential reactivity for polymerization or conjugation. These structural elements collectively affect solubility, photostability, and intermolecular interactions in experimental settings .

Q. What synthetic methodologies are commonly employed to prepare this compound, and what challenges arise during its purification?

Synthesis typically involves multi-step reactions, such as Ullmann coupling or nucleophilic aromatic substitution, to attach the benzotriazole moiety to the phenolic core. Solvents like dimethylformamide (DMF) and catalysts like triethylamine are critical for achieving high yields. Purification challenges include separating byproducts with similar polarity (e.g., unreacted benzotriazole derivatives), requiring gradient elution in column chromatography or recrystallization in non-polar solvents. Purity verification via HPLC with UV detection (λ = 300–350 nm) is recommended .

Q. How should researchers assess the compound’s stability under varying storage conditions?

Stability studies should test degradation under light (UV-Vis irradiation), temperature (40–60°C), and humidity (75% RH). Accelerated aging experiments coupled with FTIR or NMR can identify degradation products (e.g., oxidation of the vinyl group or hydrolysis of the benzotriazole ring). Storage in amber glass under inert gas (N₂/Ar) at 4°C is advised to minimize photolytic and oxidative decomposition .

Advanced Research Questions

Q. What experimental designs are suitable for evaluating the environmental fate and biodegradation pathways of this compound?

Use OECD 301/303 guidelines to assess aerobic/anaerobic biodegradation in soil/water matrices. Employ LC-MS/MS to track degradation intermediates, such as dechlorinated benzotriazole derivatives or phenolic fragments. Ecotoxicity assays (e.g., Daphnia magna or algal growth inhibition) quantify environmental risks. Computational models (e.g., EPI Suite) predict persistence and bioaccumulation potential based on logP and molecular weight .

Q. How can researchers resolve contradictions in reported solubility data across different solvent systems?

Contradictions may arise from solvent polarity, hydrogen bonding capacity, or impurities. Systematically test solubility in a solvent series (e.g., hexane → ethanol → DMSO) using gravimetric or spectrophotometric methods. Compare results with computational solubility predictors (e.g., COSMO-RS). Note that the vinyl group’s hydrophobicity may reduce solubility in polar protic solvents .

Q. What advanced techniques are recommended to study the compound’s mechanism of action in UV-absorbing applications?

Combine time-resolved spectroscopy (e.g., transient absorption spectroscopy) to monitor excited-state dynamics with DFT calculations to map electron transitions. Surface plasmon resonance (SPR) can quantify binding affinity to polymer matrices. For photostability, correlate accelerated UV exposure data (ASTM G154) with ESR spectroscopy to detect free radical formation .

Q. How can the compound’s photostability be optimized for use in polymer composites?

Optimize by blending with hindered amine light stabilizers (HALS) or nickel quenchers to synergistically reduce radical formation. Characterize composite films via UV-Vis spectroscopy (300–400 nm) and mechanical testing (tensile strength post-UV exposure). DSC/TGA analyses reveal thermal stability changes induced by additive interactions .

Q. What strategies address discrepancies in biological activity data across different assay platforms?

Validate assays using positive controls (e.g., known UV absorbers like Tinuvin 327) and standardize protocols for cell viability (MTT assay) or antioxidant activity (DPPH/ABTS). Cross-validate with orthogonal methods, such as ROS detection via fluorescent probes. Consider matrix effects (e.g., serum proteins in cell culture) that may sequester the compound .

Q. How can structure-activity relationship (SAR) studies be designed to improve the compound’s efficacy as a UV stabilizer?

Synthesize analogs with substituent variations (e.g., replacing chlorine with fluorine or modifying the tert-butyl group). Test photostability via quantum yield measurements of UV absorption and compare degradation rates. QSAR models using descriptors like molar extinction coefficient (ε) and Hammett constants (σ) can predict performance improvements .

Q. What analytical methods are critical for validating the compound’s purity and identity in cross-disciplinary studies?

High-resolution mass spectrometry (HR-MS) confirms molecular weight, while ¹H/¹³C NMR assigns structural integrity. Purity >98% should be verified via HPLC with diode-array detection (DAD). For trace metal analysis (e.g., catalyst residues), ICP-MS is essential. Cross-reference spectral data with databases like SciFinder or Reaxys .

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